[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride
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Overview
Description
[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-piperidin-3-yl]methyl butanoate;hydrochloride typically involves the reaction of piperidine with butanoic acid or its derivatives under specific conditions. One common method is the esterification reaction, where piperidine reacts with butanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The use of automated systems and process optimization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(3R)-piperidin-3-yl]methyl butanoate;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(3R)-piperidin-3-yl]methyl acetate
- [(3R)-piperidin-3-yl]methyl propanoate
- [(3R)-piperidin-3-yl]methyl pentanoate
Uniqueness
[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for a variety of applications, distinguishing it from other similar compounds.
Properties
CAS No. |
831169-58-5 |
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Molecular Formula |
C10H20ClNO2 |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-4-10(12)13-8-9-5-3-6-11-7-9;/h9,11H,2-8H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
XVZIIKKYZCDBSG-SBSPUUFOSA-N |
Isomeric SMILES |
CCCC(=O)OC[C@@H]1CCCNC1.Cl |
Canonical SMILES |
CCCC(=O)OCC1CCCNC1.Cl |
Origin of Product |
United States |
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